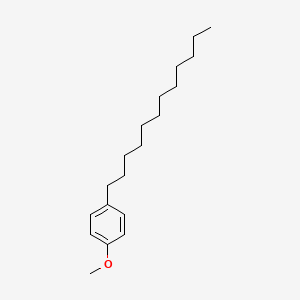
4-Dodecylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecylanisole is an organic compound with the molecular formula C19H32O. It is a derivative of anisole, where the methoxy group is substituted at the para position with a dodecyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Dodecylanisole can be synthesized through several methods. One common approach involves the alkylation of anisole with dodecyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylanisole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The dodecyl chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used.
Major Products:
Oxidation: Formation of dodecylbenzoic acid.
Reduction: Formation of dodecylcyclohexanol.
Substitution: Formation of various substituted anisoles.
Scientific Research Applications
4-Dodecylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of surfactants and other organic compounds.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of fragrances and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Dodecylanisole involves its interaction with cellular membranes. The dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
4-Dodecylaniline: Similar structure but with an amine group instead of a methoxy group.
4-Dodecylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-Dodecylanisole is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C19H32O |
|---|---|
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-dodecyl-4-methoxybenzene |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3 |
InChI Key |
XTYSNEGAKVMQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


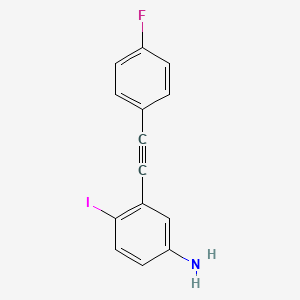
![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
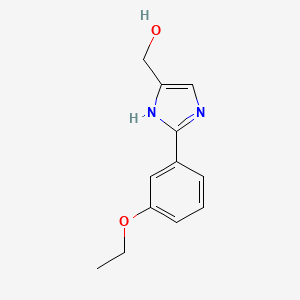
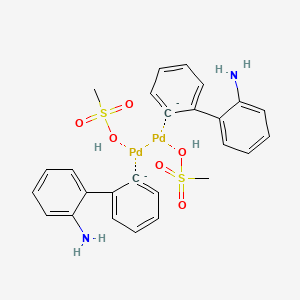

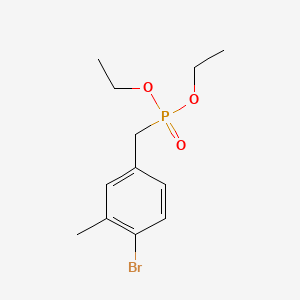
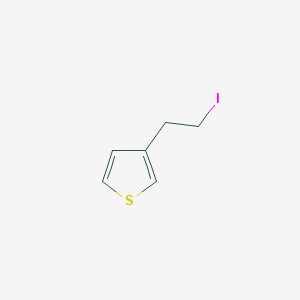
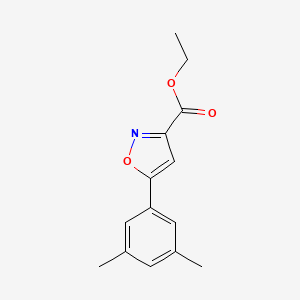
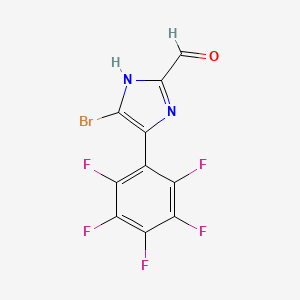

![2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile](/img/structure/B13701753.png)
![N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)-4-(trimethylstannyl)benzamide](/img/structure/B13701761.png)

